molecular formula C15H21N3O3 B2875140 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1211280-65-7

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No.: B2875140
CAS No.: 1211280-65-7
M. Wt: 291.351
InChI Key: YGHDNTHPZXAGOZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxyethyl group, a methyl-substituted phenyl ring, and a pyrrolidinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. This can be achieved through the reaction of 4-methylphenyl isocyanate with 2-pyrrolidinone under controlled conditions.

    Urea Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product. This step usually requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the intermediate and final reactions are carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group in the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered carbonyl groups.

    Substitution: Substituted products with new alkyl or aryl groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(4-methylphenyl)urea: Lacks the pyrrolidinone moiety, resulting in different chemical properties and biological activities.

    1-(2-Methoxyethyl)-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Similar structure but with variations in the substitution pattern on the phenyl ring.

Uniqueness

1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-5-6-12(17-15(20)16-7-9-21-2)10-13(11)18-8-3-4-14(18)19/h5-6,10H,3-4,7-9H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDNTHPZXAGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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